3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2640843-76-9
Cat. No.: VC11847662
Molecular Formula: C18H21N7O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640843-76-9 |
|---|---|
| Molecular Formula | C18H21N7O |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C18H21N7O/c19-12-15-1-2-20-13-16(15)23-3-5-24(6-4-23)17-11-18(22-14-21-17)25-7-9-26-10-8-25/h1-2,11,13-14H,3-10H2 |
| Standard InChI Key | ANKOSPVJCWJORM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=CN=C4)C#N |
| Canonical SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=CN=C4)C#N |
Introduction
Molecular Formula:
C₁₆H₁₉N₇O
Key Functional Groups:
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Nitrile (-CN): Contributes to the molecule's polarity and potential for hydrogen bonding in biological systems.
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Morpholine: Enhances solubility and can influence bioavailability.
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Piperazine and Pyrimidine Rings: Common scaffolds in drug discovery, often associated with receptor binding and enzymatic inhibition.
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the pyridine core: Substituted pyridine derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing pyridine rings.
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Piperazine coupling: The piperazine ring is introduced through nucleophilic substitution or amide bond formation.
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Pyrimidine functionalization: The pyrimidine ring is attached via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
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Morpholine addition: Morpholine groups are introduced through alkylation or substitution reactions.
Each step requires careful optimization to ensure high yield and purity of the final product.
Medicinal Chemistry
Compounds containing piperazine, pyrimidine, and morpholine moieties are widely studied in drug discovery due to their pharmacological properties:
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Kinase Inhibition: The pyrimidine core is a common feature in kinase inhibitors, suggesting potential anticancer activity.
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CNS Activity: Piperazine derivatives often interact with neurotransmitter receptors, indicating possible use in neurological disorders.
Biological Targeting
The nitrile group may enhance binding affinity to biological targets through dipole interactions or hydrogen bonding.
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